molecular formula C8H11NO2 B2704835 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid CAS No. 171858-12-1

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B2704835
CAS No.: 171858-12-1
M. Wt: 153.181
InChI Key: MQVFNRISWMTKKW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of 1-(2-cyanoethyl)pyrrole. The hydrolysis reaction is typically carried out under acidic or basic conditions, followed by purification through recrystallization from petroleum ether . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NC_8H_{11}N with a molecular weight of approximately 135.18 g/mol. The compound features a pyrrole ring, which is known for its role in various biological systems, and a propanoic acid moiety that contributes to its chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cellular signaling pathways related to growth and differentiation . Additionally, its structural similarity to other biologically active molecules facilitates its binding to various enzymes and receptors, modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined using broth dilution methods.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)15.631.25
Escherichia coli (ATCC 8739)31.2562.5
Pseudomonas aeruginosa (ATCC 10145)62.5>125

The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, while showing reduced efficacy against Gram-negative strains like Pseudomonas aeruginosa .

Enzyme Inhibition Studies

In addition to its antimicrobial properties, research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive Inhibition20
LipoxygenaseNon-competitive Inhibition15

These findings suggest that the compound could have therapeutic potential in treating inflammatory conditions by modulating these enzymatic activities .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrole compounds, including this compound, showed enhanced antimicrobial activity against multidrug-resistant pathogens, indicating its potential as a lead compound for drug development .
  • Cancer Research : Research exploring the role of this compound in cancer therapy revealed its ability to inhibit tumor growth in vitro by targeting specific signaling pathways associated with cell proliferation and survival .

Properties

IUPAC Name

3-(1-methylpyrrol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFNRISWMTKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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